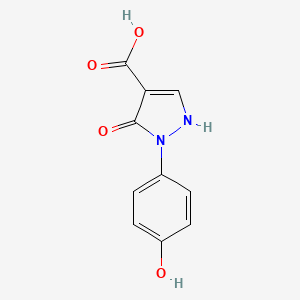
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with dimethyl acetylene dicarboxylate (DMAD) in the presence of a solvent such as toluene and dichloromethane. The reaction is typically carried out at reflux temperature for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of cellular processes that rely on these enzymes.
類似化合物との比較
Similar Compounds
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: This compound is structurally similar and shares some biological activities.
5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone: Another related compound with similar chemical properties.
Uniqueness
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxy groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-7-3-1-6(2-4-7)12-9(14)8(5-11-12)10(15)16/h1-5,11,13H,(H,15,16) |
InChIキー |
FRCMBBGKUWHWCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


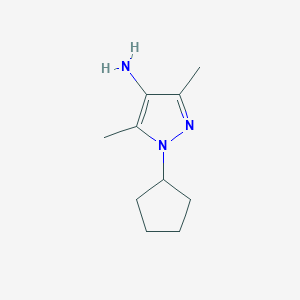

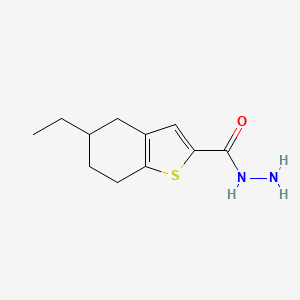
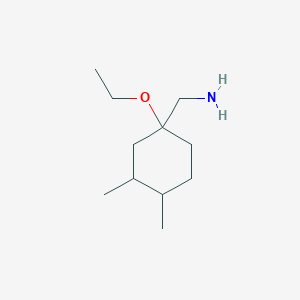
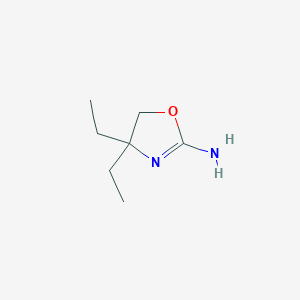
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
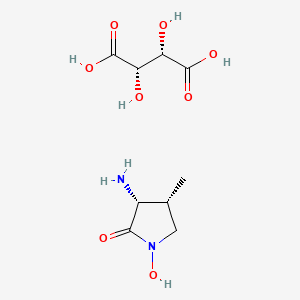
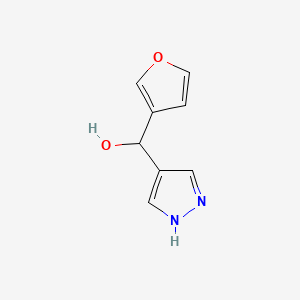
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)
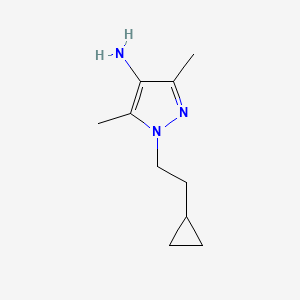
![1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
